molecular formula C12H14BrClO2 B571915 1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene CAS No. 1257664-96-2

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene

Cat. No.: B571915
CAS No.: 1257664-96-2
M. Wt: 305.596
InChI Key: WGTJEZOCAJITEH-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene is an organic compound with the molecular formula C12H14BrClO2 It is a derivative of bromochlorobenzene, where the benzene ring is substituted with bromine, chlorine, and a tetrahydropyran-2-ylmethoxy group

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with bromochlorobenzene, which can be prepared from chlorobenzene through bromination.

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tetrahydropyran (THP) to form a tetrahydropyranyl ether.

    Substitution Reaction: The protected hydroxyl group is then subjected to a substitution reaction with bromine and chlorine to introduce the desired substituents on the benzene ring.

    Deprotection: Finally, the tetrahydropyranyl protecting group is removed to yield the target compound.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene has various applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms on the benzene ring may enhance its reactivity and binding affinity to certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene can be compared with other similar compounds, such as:

    Bromochlorobenzene: A simpler compound with only bromine and chlorine substituents on the benzene ring.

    1-Bromo-2-chlorobenzene: An isomer with bromine and chlorine substituents in different positions on the benzene ring.

    1-Bromo-3-chlorobenzene: Another isomer with a different substitution pattern.

    1-Bromo-4-chlorobenzene: A compound with bromine and chlorine substituents in the para position.

The uniqueness of this compound lies in the presence of the tetrahydropyran-2-ylmethoxy group, which imparts distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

2-[(2-bromo-5-chlorophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO2/c13-11-5-4-9(14)7-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTJEZOCAJITEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682175
Record name 2-[(2-Bromo-5-chlorophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257664-96-2
Record name 2-[(2-Bromo-5-chlorophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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